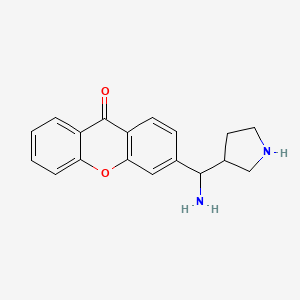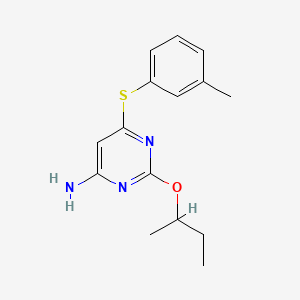
2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a butoxy group at the 2-position, a tolylsulfanyl group at the 6-position, and an amine group at the 4-position, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization One common method starts with the preparation of the pyrimidine ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and reduce by-product formation . The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The tolylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The butoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tolylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the butoxy position.
Wissenschaftliche Forschungsanwendungen
2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit CDK2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with potential therapeutic applications.
Uniqueness
2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of butoxy, tolylsulfanyl, and amine groups makes it a versatile compound for various applications, setting it apart from other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
284681-85-2 |
|---|---|
Molekularformel |
C15H19N3OS |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-butan-2-yloxy-6-(3-methylphenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3OS/c1-4-11(3)19-15-17-13(16)9-14(18-15)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H2,16,17,18) |
InChI-Schlüssel |
SHCRRKBMJQUNLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=NC(=CC(=N1)SC2=CC=CC(=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



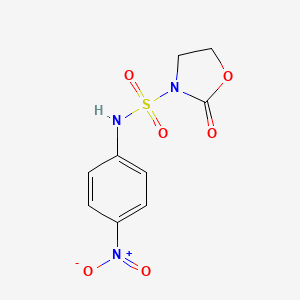

![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
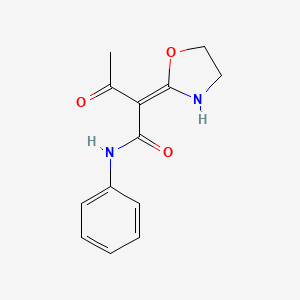
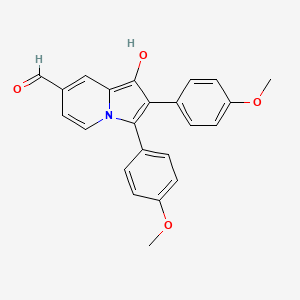
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
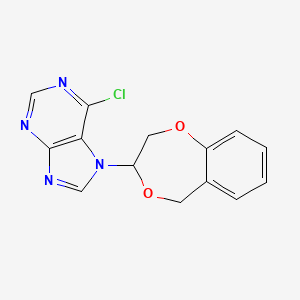
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

